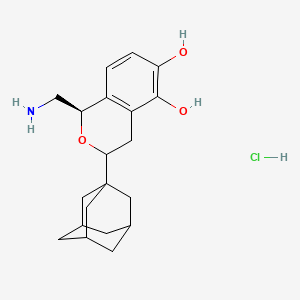
A 77636 hydrochloride
描述
A 77636 hydrochloride is a potent and selective dopamine D1-like receptor agonist . It has pEC50 values of 8.97 and < 5 for D1-like and D2-like receptors respectively . It displays anti-Parkinsonian activity following oral administration in vivo . It also exhibits an 11-fold cell type bias over dopamine in a functional assay in U2 cells .
Molecular Structure Analysis
The empirical formula of A 77636 hydrochloride is C20H27NO3 · HCl · xH2O . Its molecular weight is 365.89 on an anhydrous basis . The SMILES string representation of its structure is O.Cl.NC[C@@H]1OC@@Hc(O)ccc12)C34CC5CC(CC(C5)C3)C4 .Physical And Chemical Properties Analysis
A 77636 hydrochloride is a solid substance . It is white to off-white in color . It is soluble in water, with a solubility of more than 10 mg/mL . It should be stored in a desiccated state, protected from light, at a temperature of -20°C .科学研究应用
“A 77636 hydrochloride” is a potent and selective dopamine D1-like receptor agonist . It has pEC50 values of 8.97 and < 5 for D1-like and D2-like receptors respectively . This compound is often used in neuroscience research, particularly in studies related to Parkinson’s disease .
In terms of application, “A 77636 hydrochloride” is typically administered orally in in vivo studies . The specific dosage and administration schedule can vary depending on the experimental design. In cell-based assays, such as those conducted in U2 cells, it has been shown to exhibit an 11-fold cell type bias over dopamine .
The outcomes of these studies can also vary, but generally, the use of “A 77636 hydrochloride” can help to elucidate the role of D1-like receptors in various neurological processes and diseases .
-
Dopamine Receptor Signalling
- Field: Neuroscience
- Application: “A 77636 hydrochloride” is used in the study of dopamine receptor signalling . It helps in understanding the role of dopamine G protein-coupled receptors, which are key therapeutic targets for neurological syndromes, cardiovascular disorders, and kidney diseases .
- Method: The compound is used in conjunction with other agonists in cryo-EM structures of human dopamine receptors .
- Results: The studies provide vital information for future drug discovery and design .
-
Anti-Parkinsonian Activity
- Field: Neurology
- Application: “A 77636 hydrochloride” displays anti-Parkinsonian activity following oral administration in vivo . It is a potent and selective dopamine D1-like receptor agonist .
- Method: The compound is administered orally in in vivo studies .
- Results: The use of “A 77636 hydrochloride” can help to elucidate the role of D1-like receptors in various neurological processes and diseases .
-
Nootropic Effects
- Field: Neuroscience
- Application: “A 77636 hydrochloride” has been shown to have nootropic effects in animal studies . Nootropics are drugs or supplements that can boost brain function .
- Method: The specific methods of application can vary, but typically involve administering the compound to animals and then conducting behavioral and cognitive tests .
- Results: The results of these studies can help to elucidate the role of D1-like receptors in cognitive processes .
-
Anorectic Effects
- Field: Nutrition and Metabolism
- Application: “A 77636 hydrochloride” has been shown to have anorectic effects in animal studies . Anorectics are drugs that suppress appetite and are used in the treatment of obesity .
- Method: The specific methods of application can vary, but typically involve administering the compound to animals and then monitoring food intake .
- Results: The results of these studies can help to elucidate the role of D1-like receptors in appetite regulation .
-
Substitute Drug in Treating Addiction
- Field: Addiction Medicine
- Application: “A 77636 hydrochloride” has been suggested for use as a possible substitute drug in treating addiction .
- Method: The compound is administered to animals with a history of drug use, and their subsequent drug-seeking behavior is monitored .
- Results: The results of these studies can help to elucidate the role of D1-like receptors in addiction .
安全和危害
属性
IUPAC Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPNJVKFAPVOG-QYFJGNGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042576 | |
| Record name | A 77636 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A 77636 hydrochloride | |
CAS RN |
145307-34-2 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 77636 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-77636 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




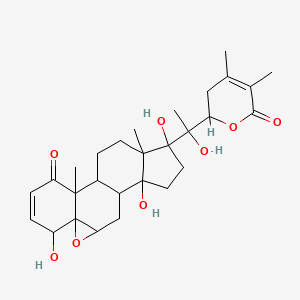
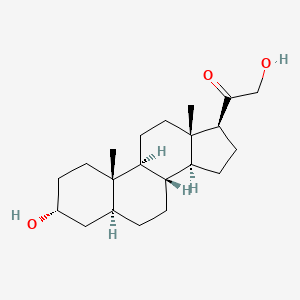

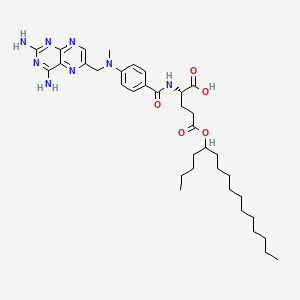
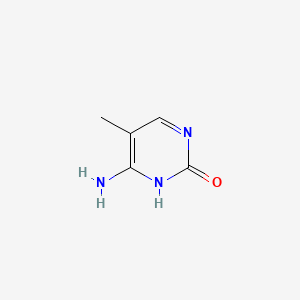
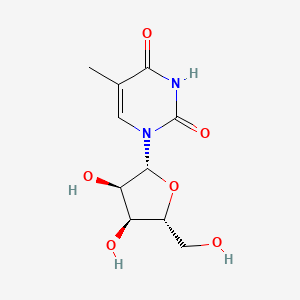
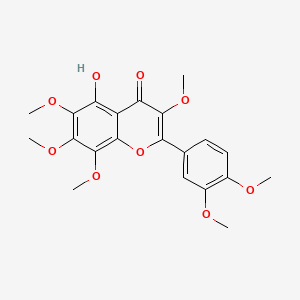
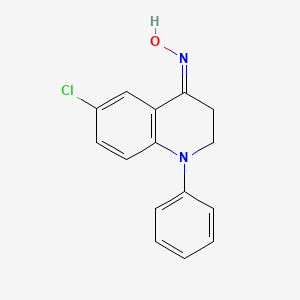
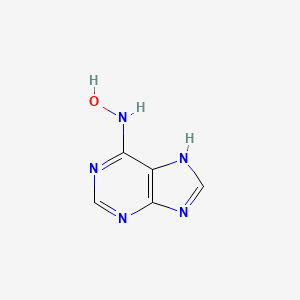
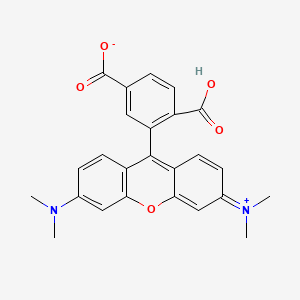
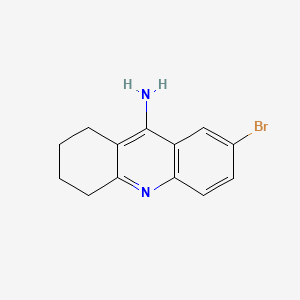
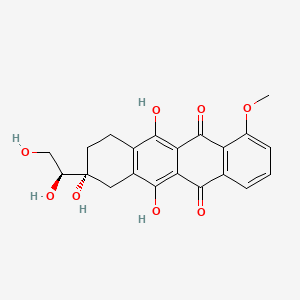
![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)